6-Fluoro-4-isochromanone
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Overview
Description
6-Fluoro-4-isochromanone is a fluorinated heterocyclic compound that belongs to the class of isochromanones It is characterized by a benzene-fused dihydropyran ring with a fluorine atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution of alkyl fluorides with O- and N-nucleophiles . Another approach involves the oxidation of isochromans using [bis(trifluoroacetoxy)iodo]benzene as an oxidant and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone as an organocatalyst .
Industrial Production Methods: Industrial production of 6-Fluoro-4-isochromanone may involve large-scale oxidation reactions and the use of Grignard reagents or amides to afford the corresponding isochroman derivatives . The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-4-isochromanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be fully aromatized in an oxidation reaction catalyzed by iodine.
Reduction: Reduction reactions can modify the ketone group, leading to various derivatives.
Substitution: Nucleophilic aromatic substitution is facilitated by the fluorine atom, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Iodine as a catalyst.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include fully aromatized derivatives, reduced forms of the compound, and various substituted isochromanones .
Scientific Research Applications
6-Fluoro-4-isochromanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-4-isochromanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it targets enzymes like Sirtuin 2, which are related to aging diseases . The fluorine atom enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
6-Fluoro-4-chromanone: Another fluorinated heterocyclic compound with similar structural features.
4-Chromanone: A non-fluorinated analog with different chemical properties.
Uniqueness: 6-Fluoro-4-isochromanone is unique due to the presence of the fluorine atom, which enhances its lipophilicity and reactivity in nucleophilic aromatic substitution reactions . This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Properties
IUPAC Name |
6-fluoro-1H-isochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJRDMLDGKRMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)F)C(=O)CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1344889-17-3 |
Source
|
Record name | 6-fluoro-3,4-dihydro-1H-2-benzopyran-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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